molecular formula C23H36N2O4 B000216 Eliglustat CAS No. 491833-29-5

Eliglustat

Cat. No.: B000216
CAS No.: 491833-29-5
M. Wt: 404.5 g/mol
InChI Key: FJZZPCZKBUKGGU-AUSIDOKSSA-N
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Description

Eliglustat, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher’s disease, specifically type 1. It was discovered at the University of Michigan and developed by Genzyme Corporation. The compound was approved by the United States Food and Drug Administration in August 2014 . This compound is commonly used in its tartrate salt form and works by inhibiting glucosylceramide synthase .

Mechanism of Action

Target of Action

Eliglustat primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . Glucosylceramide is a type of glycosphingolipid, and its accumulation in certain organs is characteristic of Gaucher disease .

Mode of Action

This compound acts as an inhibitor of glucosylceramide synthase . By inhibiting this enzyme, this compound reduces the production of glucosylceramide . This action helps to counteract the accumulation of glucosylceramide that occurs in patients with Gaucher disease due to a deficiency of the enzyme acid β-glucosidase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of glycosphingolipids . By inhibiting glucosylceramide synthase, this compound reduces the rate of biosynthesis of glycosphingolipids . This action helps to balance the defective catabolism of glycosphingolipids that is characteristic of Gaucher disease .

Pharmacokinetics

This compound is mainly metabolized by CYP2D6 . The patient’s CYP2D6 metabolizer status (extensive, intermediate, or poor) influences the dosing recommendations for this compound . This is determined using an FDA-cleared genotyping test . The metabolism of this compound by CYP2D6 and, to a lesser extent, CYP3A, necessitates careful consideration of the patient’s CYP2D6 metabolizer status and the use of concomitant medications that share metabolism by these pathways .

Result of Action

The molecular effect of this compound’s action is the reduction of glucosylceramide accumulation . On a cellular level, this leads to a decrease in the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs . This can help to alleviate complications such as anemia and thrombocytopenia associated with Gaucher disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications that are metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A) as this compound can affect its metabolism and, consequently, its therapeutic effect . Additionally, the patient’s genetic makeup, specifically their CYP2D6 metabolizer status, can influence the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Eliglustat plays a crucial role in biochemical reactions by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide. By reducing the accumulation of glucosylceramide, this compound helps mitigate the symptoms of Gaucher disease. This compound interacts with several biomolecules, including enzymes and proteins involved in the metabolic pathway of glucosylceramide. Specifically, it inhibits glucosylceramide synthase, thereby preventing the formation of glucosylceramide .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting glucosylceramide synthase, this compound reduces the accumulation of glucosylceramide in cells, which in turn decreases the formation of Gaucher cells. This reduction in Gaucher cells leads to improvements in cellular function, including enhanced cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to improve hematological endpoints, reduce organomegaly, and decrease the bone marrow burden score in patients with Gaucher disease .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of glucosylceramide synthase. By binding to the active site of the enzyme, this compound prevents the synthesis of glucosylceramide, thereby reducing its accumulation in cells. This inhibition leads to a decrease in the formation of Gaucher cells and subsequent improvements in clinical outcomes. This compound’s mechanism of action also includes changes in gene expression and enzyme activity, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains long-term clinical stability in patients with Gaucher disease, with stable hemoglobin concentration, platelet count, and spleen and liver volumes for up to four years. The stability and degradation of this compound have been well-documented, with no significant long-term safety concerns identified .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound result in greater reductions in glucosylceramide levels and improvements in clinical outcomes. At very high doses, this compound may cause toxic or adverse effects, including liver and kidney damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6. The metabolic pathways of this compound involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety, resulting in the production of several oxidative metabolites. These metabolic pathways play a crucial role in the drug’s pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is mainly distributed into plasma and not red blood cells, and it is widely distributed into tissues. This compound crosses the blood-brain barrier but is immediately transported back out of the central nervous system by P-glycoprotein. The drug’s transport and distribution are essential for its therapeutic effects and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes, where it exerts its inhibitory effects on glucosylceramide synthase. The targeting signals and post-translational modifications of this compound direct it to the lysosomes, ensuring its effective inhibition of glucosylceramide synthesis. This subcellular localization is crucial for the drug’s therapeutic action in treating Gaucher disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eliglustat involves several key steps. One method includes the formation of a novel intermediate metal complex, which upon hydrolysis in the presence of acid, provides an amine compound. This compound is then treated with pyrrolidine and subsequently reduced to convert into this compound . Another method involves a seven-step process that includes coupling S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by column chromatography and further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves chiral resolution to obtain the enantiomerically pure form of the compound. This is achieved using specific chiral reagents and resolution techniques to separate the desired enantiomer from the racemic mixture .

Chemical Reactions Analysis

Types of Reactions: Eliglustat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include chlorosulfonyl isocyanate, pyrrolidine, and various acids for hydrolysis. The reactions are typically carried out in solvents such as toluene and hexane under controlled temperature and pressure conditions .

Major Products Formed: The major product formed from these reactions is this compound itself, which is obtained in high yield and purity through careful control of reaction conditions and purification steps .

Scientific Research Applications

Eliglustat has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying glucosylceramide synthase inhibitors. In biology, it is used to investigate the mechanisms of lysosomal storage disorders. In medicine, this compound is primarily used for the long-term treatment of type 1 Gaucher disease, where it has shown significant improvements in spleen volume, hemoglobin level, liver volume, and platelet count .

Comparison with Similar Compounds

Eliglustat is often compared with other treatments for Gaucher disease, such as enzyme replacement therapies (imiglucerase, velaglucerase alfa, and taliglucerase alfa) and another glucosylceramide synthase inhibitor, miglustat. Unlike enzyme replacement therapies, which require intravenous administration, this compound is an oral medication, offering greater convenience for patients. Compared to miglustat, this compound has shown more favorable biochemical responses and fewer side effects .

List of Similar Compounds:
  • Imiglucerase
  • Velaglucerase alfa
  • Taliglucerase alfa
  • Miglustat

This compound’s unique oral administration and its specific inhibition of glucosylceramide synthase make it a valuable treatment option for Gaucher disease type 1 .

Properties

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZZPCZKBUKGGU-AUSIDOKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964175
Record name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide (also known as glucocerebroside) into glucose and ceramide. In patients with Gaucher disease, glucosylceramide is accumulated in the lysosomes of macrophages, leading to the formation of foam cells or Gaucher cells. Gaucher cells infiltrate the liver, spleen, bone marrow and other organs, leading to complications such as anemia, thrombocytopenia and hepatosplenomegaly. Eliglustat reduces the production of glucosylceramide by inhibiting glucosylceramide synthase, a rate-limiting enzyme in the production of glycosphingolipids. This lowers the amount of glucosylceramide that is available in lysosomes, and balances the deficiency of acid β-glucosidase.
Record name Eliglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

491833-29-5
Record name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491833-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eliglustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eliglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELIGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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